REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[Cl:11])[NH:7][CH:6]=[CH:5]2.N1C=CC=CC=1.ClC(Cl)(Cl)[C:20](Cl)=[O:21].[CH3:25][O-:26].[Na+]>CC(OC)(C)C.O.CO.O1CCCC1>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[Cl:11])[NH:7][CH:6]=[C:5]2[C:25]([O:21][CH3:20])=[O:26] |f:3.4|
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C=CNC2=CC1Cl
|
Name
|
N,N-dimethylaminopyridine
|
Quantity
|
3.21 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
56.5 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
70.1 mL
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)Cl)(Cl)Cl
|
Name
|
sodium methoxide
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
680 mmol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form) and
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred at 45° C. for 3 h
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated at 50° C.
|
Type
|
FILTRATION
|
Details
|
Precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with MTBE
|
Type
|
CUSTOM
|
Details
|
dried in vacuum at 45° C.
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=CNC2=CC1Cl)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39.9 g | |
YIELD: PERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |